2-(ethylthio)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide
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Overview
Description
2-(ethylthio)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a complex organic compound characterized by the presence of both ethylthio and phenylthio groups attached to a tetrahydro-2H-pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydro-2H-pyran ring. The ethylthio and phenylthio groups are introduced through nucleophilic substitution reactions. The final step involves the formation of the benzamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems, which have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio and phenylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The ethylthio and phenylthio groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the ethylthio group can yield ethyl sulfoxide or ethyl sulfone, while reduction of the benzamide group can yield the corresponding amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying enzyme activity.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The ethylthio and phenylthio groups may interact with enzymes or receptors, modulating their activity. The benzamide group can form hydrogen bonds with target proteins, influencing their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenyl 6-O-benzyl-1-thio-β-D-galactoside: This compound also contains a phenylthio group and is used as a building block for the synthesis of complex carbohydrates.
Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate: This compound contains a tetrahydro-2H-pyran ring and is used in early discovery research.
Uniqueness
2-(ethylthio)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-ethylsulfanyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2S2/c1-2-25-19-11-7-6-10-18(19)20(23)22-16-21(12-14-24-15-13-21)26-17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRAKDKEVUEKRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2(CCOCC2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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